molecular formula C26H29ClN2O5 B6273433 6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride CAS No. 2703780-74-7

6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride

Cat. No. B6273433
CAS RN: 2703780-74-7
M. Wt: 485
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride is a useful research compound. Its molecular formula is C26H29ClN2O5 and its molecular weight is 485. The purity is usually 91.
BenchChem offers high-quality 6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of a primary amine, followed by the formation of an amide bond and subsequent deprotection to yield the final product.", "Starting Materials": [ "8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-amine", "6-bromohexanoic acid", "N,N-diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (MeOH)", "Dichloromethane (DCM)", "Diethyl ether", "Triethylamine (TEA)", "N,N-dimethylformamide (DMF)", "N-hydroxysuccinimide (NHS)", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)" ], "Reaction": [ "Protection of the amine: The amine is protected using tert-butyloxycarbonyl (Boc) chloride in the presence of DIPEA to yield the Boc-protected amine.", "Formation of the amide bond: The Boc-protected amine is coupled with 6-bromohexanoic acid in the presence of TEA and DMF. The reaction is activated using NHS and EDC to form the amide bond.", "Deprotection: The Boc group is removed using HCl in MeOH to yield the intermediate amide. The intermediate is then treated with NaOH in MeOH to remove the methyl ester and yield the final product as a hydrochloride salt." ] }

CAS RN

2703780-74-7

Product Name

6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride

Molecular Formula

C26H29ClN2O5

Molecular Weight

485

Purity

91

Origin of Product

United States

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